molecular formula C9H9N3O5 B13640115 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B13640115
M. Wt: 239.18 g/mol
InChI Key: CGXLDFKRVWTMLL-YHYXMXQVSA-N
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Description

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of a hydroxyimino group attached to a carbon atom. This particular compound features additional functional groups, including a methoxy group and a nitro group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, reduction might yield amines, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-hydroxyimino)-N-(4-nitrophenyl)acetamide
  • 2-(N-hydroxyimino)-N-(2-methoxyphenyl)acetamide

Uniqueness

The presence of both methoxy and nitro groups in 2-(N-hydroxyimino)-N-(2-methoxy-4-nitrophenyl)acetamide distinguishes it from other similar compounds

Properties

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-17-8-4-6(12(15)16)2-3-7(8)11-9(13)5-10-14/h2-5,14H,1H3,(H,11,13)/b10-5-

InChI Key

CGXLDFKRVWTMLL-YHYXMXQVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=N\O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=NO

Origin of Product

United States

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